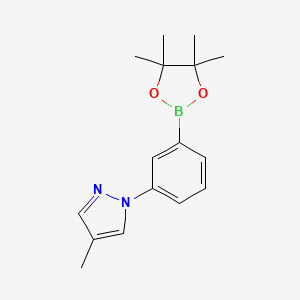
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-isopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-isopentylacetamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as CPI-613, which is a novel anticancer agent that targets the mitochondrial tricarboxylic acid cycle.
Mécanisme D'action
The mechanism of action of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-isopentylacetamide involves the inhibition of mitochondrial enzymes that are involved in the tricarboxylic acid cycle. This leads to the disruption of energy metabolism in cancer cells, which ultimately results in cell death. This compound has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of several mitochondrial enzymes, including pyruvate dehydrogenase, alpha-ketoglutarate dehydrogenase, and succinate dehydrogenase. This leads to the disruption of energy metabolism in cancer cells, which ultimately results in cell death. CPI-613 has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-isopentylacetamide in lab experiments include its high potency and specificity for cancer cells. This compound has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, the limitations of using CPI-613 in lab experiments include its complex synthesis method and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for the research on 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-isopentylacetamide. One of the future directions is to conduct clinical trials to evaluate the safety and efficacy of CPI-613 in cancer patients. Another future direction is to explore the potential of combining CPI-613 with other anticancer agents to enhance its therapeutic effects. Additionally, further studies are needed to understand the molecular mechanisms underlying the anticancer activity of CPI-613 and to identify biomarkers that can predict the response to this compound.
Méthodes De Synthèse
The synthesis of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-isopentylacetamide is a complex process that involves several steps. The first step involves the reaction of 3-cyclopentylureidothiocarbamate with isopentyl bromide in the presence of potassium carbonate to yield N-isopentyl-3-cyclopentylureidothiocarbamate. The second step involves the reaction of N-isopentyl-3-cyclopentylureidothiocarbamate with acetic anhydride to yield this compound.
Applications De Recherche Scientifique
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-isopentylacetamide has been found to have potential therapeutic applications in the treatment of various types of cancer. This compound targets the mitochondrial tricarboxylic acid cycle, which is essential for the survival and growth of cancer cells. Several preclinical studies have demonstrated the anticancer activity of CPI-613 against various types of cancer, including pancreatic cancer, leukemia, lymphoma, and lung cancer.
Propriétés
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-11(2)7-8-17-14(21)9-13-10-23-16(19-13)20-15(22)18-12-5-3-4-6-12/h10-12H,3-9H2,1-2H3,(H,17,21)(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIVXKTVIQDXDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CSC(=N1)NC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

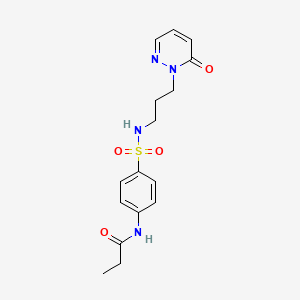
![4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-methylphenyl)piperazine-1-carboxamide](/img/structure/B2949379.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2949381.png)
![3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)
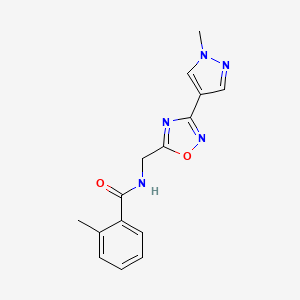
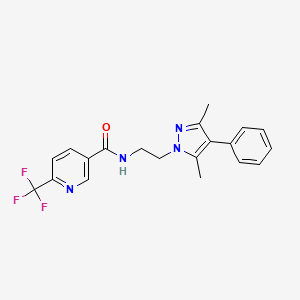
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2949385.png)
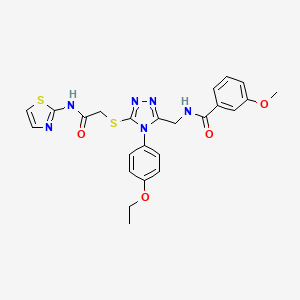
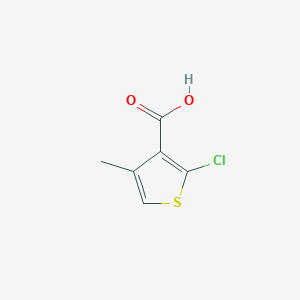
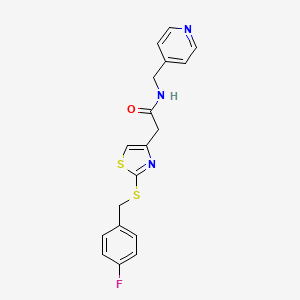
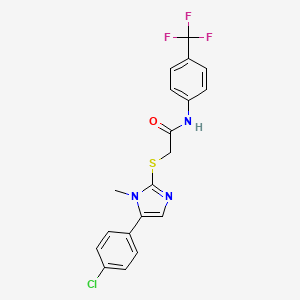
![N-(1-cyanocycloheptyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2949395.png)
